N-(4-methyl-1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzenesulfonamide
Description
N-(4-methyl-1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrrolidine ring, and sulfonamide groups
Properties
IUPAC Name |
N-(4-methyl-1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S2/c1-11-10-22-15-14(11)16-23(18,19)12-4-6-13(7-5-12)24(20,21)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOJZRRQYBZXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound. The sulfonamide groups are usually introduced via sulfonylation reactions, using reagents such as sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The sulfonamide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for sulfonamides.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring would yield oxazole N-oxides, while reduction of the sulfonamide groups would produce the corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with various biological targets.
Medicine: Potential therapeutic applications include its use as an inhibitor of specific enzymes or receptors, which could be relevant in the treatment of diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzenesulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity. The oxazole and pyrrolidine rings, along with the sulfonamide groups, could play a role in binding to these targets, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide: This compound also contains an oxazole ring but differs in the presence of a cyclobutane ring and a trifluoromethoxy group.
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol:
Uniqueness
N-(4-methyl-1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzenesulfonamide is unique due to its combination of functional groups, which can confer specific chemical reactivity and biological activity. The presence of both oxazole and pyrrolidine rings, along with sulfonamide groups, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
